

# The Pharmacokinetic and Pharmacodynamic Profile of Alnodesertib (ART0380): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ART0380   |           |
| Cat. No.:            | B15620159 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Alnodesertib (formerly **ART0380**) is a potent and selective, orally bioavailable small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in sensing and signaling replication stress.[2] By inhibiting ATR, alnodesertib disrupts DNA damage repair mechanisms, leading to synthetic lethality in cancer cells with existing DDR deficiencies, such as those with ATM mutations.[3][4] This technical guide provides a comprehensive overview of the currently available pharmacokinetic (PK) and pharmacodynamic (PD) data for alnodesertib, compiled from preclinical studies and ongoing clinical trials.

#### Introduction

Cancer is fundamentally a disease of genomic instability. A key hallmark of cancer cells is their high level of DNA replication stress and dependency on specific DNA Damage Response (DDR) pathways for survival.[5] The ATR kinase is a master regulator of the cellular response to replication stress, making it an attractive therapeutic target.[2] Alnodesertib is a next-generation ATR inhibitor designed to have a favorable therapeutic window by selectively targeting tumor cells with compromised DDR, while sparing normal tissues.[6] It is currently



under clinical investigation as a monotherapy and in combination with DNA-damaging agents such as irinotecan and gemcitabine in patients with advanced solid tumors.[4][7]

## Pharmacokinetic (PK) Profile

Alnodesertib has demonstrated a favorable pharmacokinetic profile in clinical studies, characterized by rapid oral absorption, dose-proportional exposure, and relatively rapid elimination with low inter-patient variability.[2][7] This profile is suitable for both continuous and intermittent dosing schedules.[5]

#### **Clinical Pharmacokinetics**

Data from the Phase 1 portion of the NCT04657068 study has provided insights into the clinical pharmacokinetics of alnodesertib. While a comprehensive table of all pharmacokinetic parameters across all dose cohorts is not publicly available, the following table summarizes the key characteristics based on reported data.

Table 1: Summary of Clinical Pharmacokinetic Characteristics of Alnodesertib

| Parameter                                                 | Value/Description                                                                | Source |
|-----------------------------------------------------------|----------------------------------------------------------------------------------|--------|
| Route of Administration                                   | Oral                                                                             | [1]    |
| Absorption                                                | Rapid absorption following oral administration.                                  | [7]    |
| Exposure                                                  | Dose-proportional increases in exposure (Cmax and AUC).                          | [2]    |
| Variability                                               | Low inter-patient variability.                                                   | [2]    |
| Elimination                                               | Relatively rapid elimination.                                                    | [7]    |
| Dosing Regimens Studied                                   | Intermittent (e.g., 3 days on, 4 days off) and continuous oncedaily (QD) dosing. | [4]    |
| Recommended Phase 2 Dose (in combination with Irinotecan) | 200 mg on days 1-3 and 8-10 of a 21-day cycle.                                   | [8]    |



Note: Specific values for Cmax, Tmax, AUC, and half-life from the dose-escalation cohorts have not been publicly released in tabular format.

# Pharmacodynamic (PD) Profile

The pharmacodynamic activity of alnodesertib has been demonstrated both preclinically and clinically through the measurement of target engagement and downstream effects on DNA damage biomarkers.

## **Mechanism of Action and Target Engagement**

Alnodesertib is an ATP-competitive inhibitor of the ATR kinase.[1] Inhibition of ATR prevents the phosphorylation of its downstream substrate, Checkpoint Kinase 1 (CHK1), a key step in the activation of the DNA damage checkpoint.[1] This disruption of the ATR-CHK1 signaling axis leads to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, tumor cell apoptosis.[2]





Click to download full resolution via product page

Figure 1: Alnodesertib (ART0380) Mechanism of Action.

### **Pharmacodynamic Biomarkers**

The primary pharmacodynamic biomarker for alnodesertib is the phosphorylation of histone H2AX at serine 139, forming yH2AX. yH2AX is a sensitive indicator of DNA double-strand breaks.[9] Clinical studies have shown that alnodesertib treatment leads to a dose-dependent increase in yH2AX levels in circulating tumor cells (CTCs), but not in peripheral blood mononuclear cells (PBMCs), indicating tumor-selective DNA damage.[2][10]



Table 2: Summary of Clinical Pharmacodynamic Findings

| Biomarker | Matrix                                           | Finding                                                                                    | Source  |
|-----------|--------------------------------------------------|--------------------------------------------------------------------------------------------|---------|
| уН2АХ     | Circulating Tumor<br>Cells (CTCs)                | Up to a 20% increase from baseline in patients with biologically effective drug exposures. | [10]    |
| уН2АХ     | Peripheral Blood<br>Mononuclear Cells<br>(PBMCs) | No significant increase observed.                                                          | [2][10] |
| p-CHK1    | Preclinical tumor xenografts                     | Modulation of p-CHK1 (Ser345) observed.                                                    | [1]     |

# **Experimental Protocols**

Detailed experimental protocols for the clinical and preclinical studies of almodesertib are not fully available in the public domain. However, based on published abstracts and general knowledge of these techniques, the following sections outline the likely methodologies.

## **Preclinical Xenograft Studies**

Preclinical efficacy of almodesertib has been demonstrated in various cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.



Click to download full resolution via product page

**Figure 2:** Generalized Preclinical Xenograft Study Workflow.



- Cell Lines and Models: Studies have utilized models with known DDR defects, such as ATM loss-of-function (e.g., Granta-519 mantle cell lymphoma).[1]
- Drug Administration: Alnodesertib is administered orally, typically on a continuous or intermittent schedule.[11]
- Efficacy Endpoints: Tumor growth inhibition and regression are the primary efficacy endpoints, assessed by regular caliper measurements of tumor volume.[1]
- Pharmacodynamic Endpoints: Tumors are often collected at the end of the study to analyze
   PD biomarkers such as phosphorylation of CHK1.[1]

### **Clinical Pharmacokinetic Analysis**

The pharmacokinetic properties of alnodesertib are evaluated in clinical trials such as NCT04657068.[4]

- Sample Collection: Plasma samples are collected from patients at multiple time points following drug administration.
- Bioanalytical Method: While the specific validated method is not published, quantification of alnodesertib and its metabolites in plasma is likely performed using a validated highperformance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, which is the industry standard for small molecule bioanalysis.
- Data Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.

#### **Clinical Pharmacodynamic (yH2AX) Assay**

The measurement of  $\gamma H2AX$  in CTCs and PBMCs serves as a key PD biomarker.





Click to download full resolution via product page

**Figure 3:** Generalized Workflow for yH2AX Measurement in CTCs.

- Blood Collection: Whole blood is collected in specialized tubes (e.g., CellSave Preservative Tubes) to stabilize the CTCs.
- CTC Isolation: CTCs are rare and must be enriched from the vast number of blood cells. This
  can be achieved through methods based on epithelial cell surface markers (e.g., CellSearch
  system) or by depleting hematopoietic cells.



- Immunofluorescent Staining: Isolated cells are fixed, permeabilized, and stained with a
  cocktail of fluorescently labeled antibodies. Key antibodies include those against cytokeratins
  to identify epithelial CTCs, CD45 to exclude white blood cells, a nuclear stain like DAPI, and
  an antibody specific for yH2AX.
- Analysis: Stained cells are analyzed using multi-parameter flow cytometry or automated immunofluorescence microscopy to identify CTCs and quantify the intensity of the γH2AX signal within their nuclei.

#### Conclusion

Alnodesertib (ART0380) is a promising, orally administered ATR inhibitor with a well-defined mechanism of action and a favorable pharmacokinetic profile that supports both intermittent and continuous dosing. Pharmacodynamic studies have successfully demonstrated tumor-selective target engagement, as evidenced by the induction of the DNA damage marker yH2AX in circulating tumor cells without a corresponding effect in normal blood cells. Ongoing Phase 2 clinical trials will further elucidate the efficacy and safety of alnodesertib, both as a monotherapy and in combination with other anticancer agents, in patient populations with tumors harboring DDR deficiencies. The data gathered to date strongly support the continued development of alnodesertib as a novel targeted therapy for difficult-to-treat cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. artios.com [artios.com]
- 3. alnodesertib (ATR inhibitor) Artios Pharma [artios.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. A Study of ART0380 for the Treatment of Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 9. Monitoring Drug-Induced yH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetic and Pharmacodynamic Profile of Alnodesertib (ART0380): A Technical Overview]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15620159#pharmacokinetic-andpharmacodynamic-profile-of-art0380]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com